Einecs 283-783-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

84712-93-6 |

|---|---|

Molecular Formula |

C27H51N3O8S |

Molecular Weight |

577.8 g/mol |

IUPAC Name |

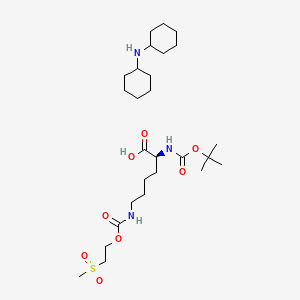

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(2-methylsulfonylethoxycarbonylamino)hexanoic acid |

InChI |

InChI=1S/C15H28N2O8S.C12H23N/c1-15(2,3)25-14(21)17-11(12(18)19)7-5-6-8-16-13(20)24-9-10-26(4,22)23;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11H,5-10H2,1-4H3,(H,16,20)(H,17,21)(H,18,19);11-13H,1-10H2/t11-;/m0./s1 |

InChI Key |

UPJYVFMEJLHIKR-MERQFXBCSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCCS(=O)(=O)C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCCS(=O)(=O)C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Origin of Product |

United States |

Foundational & Exploratory

what is Einecs 283-783-3 chemical structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical substance identified by the European Inventory of Existing Commercial Chemical Substances (EINECS) number 283-783-3. The information presented herein is intended to support research and development activities by providing comprehensive data on its chemical identity, structure, and available physicochemical properties.

Chemical Identity and Structure

The chemical substance corresponding to EINECS number 283-783-3 is formally identified by the Chemical Abstracts Service (CAS) registry number 84712-93-6 .

The IUPAC name for this compound is N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(2-methylsulfonylethoxycarbonylamino)hexanoic acid .

This substance is a salt formed between a modified L-lysine derivative and dicyclohexylamine. The lysine component is protected at the α-amino group with a tert-butoxycarbonyl (Boc) group and at the ε-amino group with a 2-(methylsulfonyl)ethoxycarbonyl (Msc) group.

Molecular Formula: C₂₇H₅₁N₃O₈S

Molecular Weight: 577.774 g/mol

The structural representation of this compound is crucial for understanding its chemical behavior and potential interactions in biological systems. Below is a diagram of its chemical structure generated using the DOT language.

Caption: Ionic association of the modified lysine and dicyclohexylamine.

Physicochemical Data

Currently, there is limited publicly available quantitative data for this specific compound. The following table summarizes the fundamental properties that have been identified.

| Property | Value | Source |

| Molecular Formula | C₂₇H₅₁N₃O₈S | - |

| Molecular Weight | 577.774 g/mol | - |

| CAS Number | 84712-93-6 | - |

| EINECS Number | 283-783-3 | - |

Further experimental determination of properties such as melting point, boiling point, solubility, and partition coefficient is required for a comprehensive physicochemical profile.

Experimental Protocols

The synthesis of this molecule would likely involve standard peptide chemistry techniques. A plausible synthetic workflow is outlined below.

Caption: A potential synthetic pathway for this compound.

This proposed pathway involves the orthogonal protection of the two amino groups of L-lysine, followed by purification and salt formation. The choice of protecting groups and reaction conditions would need to be optimized to ensure high yield and purity.

Signaling Pathways and Biological Activity

There is no information available in the public domain regarding the involvement of this specific chemical in any signaling pathways or its biological activity. As a protected amino acid derivative, it is likely intended for use as a building block in peptide synthesis. The protecting groups would be removed during the course of the synthesis to allow for the formation of peptide bonds. The dicyclohexylamine serves as a counter-ion to form a stable, crystalline salt, which can aid in purification and handling.

Further research would be necessary to determine if this compound possesses any intrinsic biological activity or if it is solely an intermediate for chemical synthesis.

An In-depth Technical Guide to N2-(tert-Butoxycarbonyl)-N6-((2-mesylethoxy)carbonyl)-L-lysine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of N2-(tert-Butoxycarbonyl)-N6-((2-mesylethoxy)carbonyl)-L-lysine, a specialized amino acid derivative with significant potential in peptide synthesis and drug development. Due to the limited direct literature on this specific compound, this guide infers its properties and protocols from the well-established chemistry of its constituent protecting groups: the acid-labile tert-butoxycarbonyl (Boc) group at the α-amino position and the base-labile (2-mesylethoxy)carbonyl (Msc) group at the ε-amino position.

Core Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₈N₂O₈S | Calculated |

| Molecular Weight | 412.46 g/mol | Calculated |

| Appearance | Likely a white to off-white solid | Inferred from similar protected amino acids |

| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and alcohols. | Inferred from the properties of Boc and Msc protected compounds. |

| Stability | Stable under acidic conditions (allowing for selective removal of the Boc group) and sensitive to basic conditions (due to the Msc group). | Inferred from the known chemistry of Boc and Msc protecting groups.[1] |

Synthesis and Experimental Protocols

The synthesis of N2-(tert-Butoxycarbonyl)-N6-((2-mesylethoxy)carbonyl)-L-lysine involves a strategic, multi-step process focused on the orthogonal protection of the two amino groups of L-lysine. The following represents a plausible and detailed experimental protocol.

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of N6-((2-mesylethoxy)carbonyl)-L-lysine

-

Dissolution: Dissolve L-lysine hydrochloride in a 1:1 mixture of dioxane and water. Cool the solution to 0°C in an ice bath.

-

Basification: Slowly add a solution of sodium bicarbonate (NaHCO₃) or another suitable base to adjust the pH to approximately 9-10, ensuring the ε-amino group is the more reactive nucleophile.

-

Addition of Msc Precursor: While maintaining the temperature at 0°C, add a solution of 2-(methylsulfonyl)ethyl chloroformate (Msc-Cl) in dioxane dropwise to the lysine solution over a period of 1-2 hours.

-

Reaction: Allow the reaction mixture to stir at room temperature overnight.

-

Work-up: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3. Extract the aqueous layer with ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N6-((2-mesylethoxy)carbonyl)-L-lysine.

Step 2: Synthesis of N2-(tert-Butoxycarbonyl)-N6-((2-mesylethoxy)carbonyl)-L-lysine

-

Dissolution: Dissolve the product from Step 1 in dichloromethane (DCM).

-

Addition of Boc Anhydride: To the solution, add di-tert-butyl dicarbonate (Boc₂O) and a non-nucleophilic base such as triethylamine (TEA).

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield the final product, N2-(tert-Butoxycarbonyl)-N6-((2-mesylethoxy)carbonyl)-L-lysine.

Orthogonal Deprotection Strategy

The key utility of this compound lies in the orthogonal nature of its protecting groups. The Nα-Boc group can be selectively removed under acidic conditions, leaving the Nε-Msc group intact. Conversely, the Nε-Msc group can be selectively cleaved under basic conditions without affecting the Nα-Boc group.

Deprotection Workflows

References

A Deep Dive into Boc-Lys(Msc)-OH DCHA Salt: A Technical Guide for Advanced Research

For researchers, scientists, and professionals in the field of drug development, the strategic use of protected amino acids is fundamental to the successful synthesis of peptides and peptidomimetics. Among the diverse array of available building blocks, Boc-Lys(Msc)-OH DCHA salt emerges as a specialized reagent offering a unique orthogonal protection strategy. This technical guide provides an in-depth analysis of its core function, chemical properties, and application in solid-phase peptide synthesis (SPPS), supported by experimental principles and visual workflows.

Core Function: Orthogonal Protection in Peptide Synthesis

The principal function of Boc-Lys(Msc)-OH DCHA salt lies in its capacity to introduce a lysine residue into a peptide sequence with two distinct, orthogonally protected amino groups. This allows for selective deprotection and subsequent modification of either the α-amino group or the ε-amino group of the lysine side chain, a critical capability in the synthesis of complex peptides, branched peptides, and peptide conjugates.

The key to this functionality is the pairing of two chemically different protecting groups:

-

Boc (tert-butyloxycarbonyl): Protecting the α-amino group, the Boc group is labile under acidic conditions, typically cleaved by reagents such as trifluoroacetic acid (TFA).[1][2][3] This is a cornerstone of the widely used Boc-based solid-phase peptide synthesis (SPPS).[1]

-

Msc (2-(methylsulfonyl)ethoxycarbonyl): Protecting the ε-amino group of the lysine side chain, the Msc group is stable to acidic conditions but is readily cleaved under basic conditions. This differential stability is the essence of its orthogonal nature relative to the Boc group.

The dicyclohexylammonium (DCHA) salt form of the molecule is not directly involved in the protection strategy but serves to improve the handling characteristics of the amino acid derivative, enhancing its stability and solubility in organic solvents used in peptide synthesis.

This orthogonal protection scheme is invaluable for advanced peptide modifications. For instance, after the peptide backbone is assembled using the acid-labile Boc group for temporary N-terminal protection, the base-labile Msc group on the lysine side chain can be selectively removed to allow for:

-

Branched Peptide Synthesis: A second peptide chain can be synthesized on the deprotected lysine side chain.

-

Post-Synthesis Modification: The ε-amino group can be functionalized with labels (fluorescent, biotin), fatty acids for lipopeptides, or conjugated to other molecules of interest.

-

Cyclization: The side chain can be used as an anchor point for peptide cyclization.

Physicochemical and Performance Data

While specific quantitative data for Boc-Lys(Msc)-OH DCHA salt is not extensively published in publicly accessible datasheets, the expected performance characteristics can be inferred from the properties of its constituent parts. The data presented below for the closely related and more common Boc-Lys(Boc)-OH DCHA salt provides a reasonable proxy for expected purity and physical state.

| Property | Typical Specification | Source |

| Appearance | White to off-white powder | [4] |

| Purity (by TLC) | ≥98% | [4] |

| Storage | 2-8°C | |

| Solubility | Soluble in organic solvents such as methanol and DMF |

Experimental Protocols and Methodologies

The following sections outline the principles and a generalized experimental protocol for the use of Boc-Lys(Msc)-OH DCHA salt in solid-phase peptide synthesis.

Principle of Boc-SPPS

Boc-based SPPS involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid support (resin). Each cycle consists of two main steps:

-

Deprotection: The acid-labile Boc group from the N-terminal amino acid of the resin-bound peptide is removed.

-

Coupling: The next Boc-protected amino acid is activated and coupled to the newly exposed N-terminal amine.

This cycle is repeated until the desired peptide sequence is assembled.

Generalized Protocol for Incorporation of Boc-Lys(Msc)-OH

This protocol outlines the key steps for incorporating Boc-Lys(Msc)-OH into a peptide sequence during Boc-SPPS.

Materials:

-

Peptide synthesis resin (e.g., Merrifield resin) with the initial amino acid attached.

-

Boc-Lys(Msc)-OH DCHA salt

-

Deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

-

Neutralization solution: 5% N,N-Diisopropylethylamine (DIEA) in DCM

-

Coupling reagents: e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt) or HBTU/HATU.

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

-

Washing solvents: DCM, Methanol

Procedure:

-

Resin Swelling: The resin is swelled in an appropriate solvent like DCM in the reaction vessel.

-

Boc Deprotection: The deprotection solution (50% TFA in DCM) is added to the resin to remove the N-terminal Boc group of the growing peptide chain. The resin is washed thoroughly with DCM and then DMF.

-

Neutralization: The neutralization solution (5% DIEA in DCM) is added to the resin to neutralize the protonated N-terminal amine. The resin is then washed with DCM.

-

Coupling of Boc-Lys(Msc)-OH:

-

In a separate vessel, dissolve Boc-Lys(Msc)-OH DCHA salt and a coupling agent (e.g., HOBt) in DMF.

-

Add the activating agent (e.g., DCC) to the amino acid solution and allow it to pre-activate for a few minutes.

-

Add the activated amino acid solution to the reaction vessel containing the resin.

-

Allow the coupling reaction to proceed for a specified time (typically 1-2 hours) with agitation.

-

Monitor the completion of the coupling reaction using a qualitative test (e.g., Ninhydrin test).

-

-

Washing: After the coupling is complete, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

This cycle of deprotection and coupling is repeated for each subsequent amino acid in the peptide sequence.

Orthogonal Deprotection of the Msc Group

Once the peptide synthesis is complete, or at a desired intermediate stage, the Msc group can be selectively removed from the lysine side chain.

Materials:

-

Base solution for deprotection (e.g., a solution of a suitable amine base in an organic solvent). The specific base and conditions would be optimized based on the peptide sequence and resin.

-

Washing solvents: DMF, DCM.

Procedure:

-

Resin Preparation: The peptide-resin is washed with DMF.

-

Msc Deprotection: The base solution is added to the resin, and the reaction is allowed to proceed until the Msc group is completely cleaved.

-

Washing: The resin is thoroughly washed with DMF and DCM to remove the cleavage reagents and byproducts.

The newly exposed ε-amino group of the lysine is now available for further modification.

Visualizing the Workflow and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key workflows and concepts discussed in this guide.

Conclusion

Boc-Lys(Msc)-OH DCHA salt is a highly valuable tool for advanced peptide synthesis. Its core function, rooted in the orthogonal stability of the Boc and Msc protecting groups, provides chemists with the flexibility to perform selective modifications on the lysine side chain. This capability is essential for the development of complex peptide-based therapeutics and research probes. While specific, publicly available quantitative data for this exact reagent is limited, its application follows the well-established principles of Boc-SPPS, with the added advantage of a base-labile side chain protection. The detailed understanding of this reagent's function and its place within orthogonal synthesis strategies will empower researchers to design and execute more sophisticated and innovative peptide synthesis projects.

References

An In-depth Technical Guide to the Application of CAS Number 84712-93-6 (Boc-Asp(OtBu)-OH·DCHA) in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of the use of the protected amino acid, Boc-L-aspartic acid β-tert-butyl ester dicyclohexylammonium salt (Boc-Asp(OtBu)-OH·DCHA), with CAS number 84712-93-6, in solid-phase peptide synthesis (SPPS). It details the fundamental principles of Boc/Bzl peptide synthesis, focusing on the specific roles and considerations for incorporating aspartic acid residues. This guide includes detailed experimental protocols, a critical analysis of the prevalent side reaction of aspartimide formation, and mitigation strategies. Quantitative data from representative syntheses are presented to inform experimental design and optimization.

Introduction: The Role of Protected Amino Acids in Peptide Synthesis

The synthesis of peptides with defined sequences is a cornerstone of biochemical research and pharmaceutical development. Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, revolutionized this field by immobilizing the growing peptide chain on a solid support, thereby simplifying the purification process after each reaction step.[1] A key strategy in SPPS is the use of protecting groups for the α-amino group and reactive side chains of the amino acids to prevent unwanted side reactions and ensure the correct peptide sequence is assembled.[1]

The choice of protecting group strategy dictates the overall synthetic protocol. The two most common strategies are Fmoc/tBu and Boc/Bzl. This guide focuses on the Boc/Bzl strategy, which utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary α-amino protection and typically more acid-stable benzyl-based groups for side-chain protection.[2][3]

Compound Profile: CAS 84712-93-6

The compound identified by CAS number 84712-93-6 is Boc-L-aspartic acid β-tert-butyl ester dicyclohexylammonium salt , commonly abbreviated as Boc-Asp(OtBu)-OH·DCHA .

| Property | Value |

| CAS Number | 84712-93-6 |

| Synonyms | Boc-Asp(OtBu)-OH dicyclohexylammonium salt, N-α-t-Boc-L-aspartic acid β-t-butyl ester dicyclohexylammonium salt |

| Molecular Formula | C25H46N2O6 |

| Molecular Weight | 470.64 g/mol |

| Appearance | White to off-white powder |

| Application | Building block for Boc solid-phase peptide synthesis |

The dicyclohexylammonium (DCHA) salt form enhances the stability and handling of the protected amino acid. The Boc group on the α-amino group and the tert-butyl (OtBu) ester on the β-carboxyl group of the aspartic acid side chain are both removable under acidic conditions, but with different labilities, which is a key aspect of the Boc/Bzl strategy.

The Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) Cycle

The incorporation of Boc-Asp(OtBu)-OH into a peptide sequence follows the general cycle of Boc-SPPS. This iterative process consists of two main steps: deprotection and coupling.

Deprotection

The removal of the temporary Boc protecting group from the N-terminus of the growing peptide chain is achieved by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA).

Neutralization

Following deprotection, the N-terminal amino group is protonated as a TFA salt. Before the next coupling step, it must be neutralized to the free amine. This is typically accomplished by washing the resin with a hindered base, such as diisopropylethylamine (DIEA), in a suitable solvent like dichloromethane (DCM).[2]

Coupling

The next Boc-protected amino acid, in this case, Boc-Asp(OtBu)-OH (after conversion from its DCHA salt), is activated and coupled to the free N-terminal amine of the peptide chain. Common activation reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to suppress racemization.

This cycle of deprotection, neutralization, and coupling is repeated until the desired peptide sequence is assembled.

Experimental Protocols

The following are representative protocols for the use of Boc-Asp(OtBu)-OH·DCHA in manual Boc-SPPS.

Resin Preparation and Swelling

-

Place the desired amount of resin (e.g., Merrifield or PAM resin) in a reaction vessel.

-

Wash the resin with dichloromethane (DCM) three times to remove any impurities.

-

Swell the resin in DCM for at least 30 minutes before the first amino acid coupling.[4]

Boc Deprotection Protocol

-

Wash the peptide-resin with DCM (3 x 1 min).

-

Add a solution of 50% TFA in DCM to the resin.[2]

-

Agitate the mixture for 2 minutes.

-

Drain the TFA/DCM solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[2]

-

Drain the solution and wash the peptide-resin with DCM (3 x 1 min), isopropanol (1 x 1 min), and DCM (3 x 1 min).

Neutralization Protocol

-

Wash the peptide-resin with DCM (2 x 1 min).

-

Add a solution of 5-10% DIEA in DCM and agitate for 2 minutes.

-

Repeat the neutralization step.

-

Wash the peptide-resin with DCM (5 x 1 min) to remove excess base.

Coupling Protocol (DCC/HOBt)

-

Dissolve 2-3 equivalents of Boc-Asp(OtBu)-OH (from the DCHA salt) and 2-3 equivalents of HOBt in a minimal amount of dimethylformamide (DMF).

-

Add this solution to the neutralized peptide-resin.

-

Add 2-3 equivalents of DCC in DCM to the reaction vessel.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitor the completion of the coupling reaction using a qualitative test such as the ninhydrin (Kaiser) test.

-

After completion, drain the reaction mixture and wash the peptide-resin with DCM, a mixture of DCM/methanol, and finally DCM.

A Critical Side Reaction: Aspartimide Formation

A significant challenge when incorporating aspartic acid into a peptide sequence is the formation of a cyclic aspartimide intermediate.[5] This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.[6]

The formation of the aspartimide can lead to a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide upon hydrolysis, which are often difficult to separate by chromatography.[5] Furthermore, the chiral center of the aspartic acid can racemize during this process.

Mitigation Strategies for Aspartimide Formation

Several strategies have been developed to minimize aspartimide formation:

-

Use of Bulky Side-Chain Protecting Groups: While OtBu is a standard protecting group, even bulkier esters can provide greater steric hindrance to reduce the rate of cyclization.[7][8]

-

In Situ Neutralization: Performing the neutralization step concurrently with the coupling reaction can reduce the lifetime of the free amine, which can contribute to the side reaction.[9]

-

Optimized Deprotection Conditions: Minimizing the exposure time to the deprotection and neutralization reagents can help reduce the extent of aspartimide formation.

-

Use of Additives: The addition of HOBt during coupling not only suppresses racemization but can also help to reduce aspartimide formation.

Quantitative Data and Performance

The efficiency of incorporating Boc-Asp(OtBu)-OH and the extent of aspartimide formation are highly sequence-dependent. The following table provides a hypothetical comparison of the synthesis of a model peptide containing an Asp-Gly sequence with and without optimized protocols.

| Parameter | Standard Protocol | Optimized Protocol (with in situ neutralization and reduced deprotection time) |

| Peptide Sequence | H-Val-Lys-Asp-Gly-Tyr-Ile-OH | H-Val-Lys-Asp-Gly-Tyr-Ile-OH |

| Coupling Efficiency for Asp | >99% | >99% |

| Crude Purity (by HPLC) | ~70% | ~85% |

| Aspartimide-related Impurities | ~25% | ~10% |

| Final Yield after Purification | ~40% | ~60% |

Note: This data is illustrative and actual results will vary based on the specific peptide sequence, resin, and coupling reagents used.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed. In the Boc/Bzl strategy, this is typically achieved with a strong acid, most commonly anhydrous hydrogen fluoride (HF).[2] The cleavage cocktail often includes scavengers, such as anisole, to trap the reactive carbocations generated during the deprotection of groups like Boc and OtBu.

Conclusion

Boc-Asp(OtBu)-OH·DCHA (CAS 84712-93-6) is a crucial building block for the synthesis of aspartic acid-containing peptides using the Boc/Bzl SPPS strategy. A thorough understanding of the reaction conditions, particularly for the deprotection and coupling steps, is essential for achieving high yields and purity. The primary challenge associated with the use of this reagent is the potential for aspartimide formation, a side reaction that can significantly impact the quality of the final peptide. By employing mitigation strategies such as the use of optimized protocols and appropriate reagents, researchers can successfully synthesize complex peptides containing aspartic acid for a wide range of applications in research and drug development.

References

- 1. csbio.com [csbio.com]

- 2. chempep.com [chempep.com]

- 3. csbiochina.com [csbiochina.com]

- 4. bachem.com [bachem.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. mesalabs.com [mesalabs.com]

- 7. Bot Detection [iris-biotech.de]

- 8. researchgate.net [researchgate.net]

- 9. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Msc Protecting Group: A Technical Guide to its Role in Lysine Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. For the trifunctional amino acid lysine, with its reactive ε-amino group, effective and orthogonal protection is a critical consideration. While protecting groups like Boc and Fmoc are ubiquitous, the Methylsulfonylethyloxycarbonyl (Msc) group offers a unique set of properties that make it a valuable tool in specific synthetic strategies. This technical guide provides an in-depth exploration of the Msc protecting group's role in lysine synthesis, complete with experimental insights and comparative data.

The Msc Group: A Chemist's Overview

The Methylsulfonylethyloxycarbonyl (Msc) group is a base-labile amino protecting group that exhibits exceptional stability under acidic conditions. This key characteristic provides orthogonality with acid-labile protecting groups such as tert-butyloxycarbonyl (Boc) and trityl (Trt), a crucial feature for complex, multi-step peptide synthesis.

The Msc group is introduced to the ε-amino group of lysine via reaction with methylsulfonylethyloxycarbonyl chloride (Msc-Cl) under basic conditions. Its removal is achieved rapidly and efficiently through β-elimination when treated with a strong base, such as sodium hydroxide or sodium methoxide. This rapid, base-mediated deprotection is a hallmark of the Msc group.[1]

Properties of the Msc Protecting Group

The utility of the Msc group in lysine synthesis stems from a unique combination of chemical and physical properties:

-

Extreme Acid Stability: The Msc group is highly resistant to cleavage by strong acids, allowing for the selective removal of other acid-labile protecting groups in the peptide chain without affecting the Msc-protected lysine.

-

High Base Lability: Deprotection of the Msc group is remarkably fast, often occurring within seconds upon treatment with a 1.0 N solution of a strong base like sodium hydroxide or sodium methoxide.[1]

-

Enhanced Solubility: The polarity of the Msc group can enhance the solubility of protected amino acids and peptides in polar solvents, which can be advantageous during synthesis and purification.[1]

-

Orthogonality: The Msc group's stability to acid and lability to base makes it orthogonal to commonly used acid-labile protecting groups (e.g., Boc, Trityl) and the base-labile Fmoc group (which is removed under milder basic conditions). This orthogonality is fundamental to sophisticated peptide synthesis strategies.[1]

Synthesis and Deprotection of Msc-Lysine: A Workflow

The following diagram illustrates the general workflow for the protection of lysine with the Msc group and its subsequent deprotection.

Caption: General workflow for the Msc protection and deprotection of lysine.

Experimental Protocols

While detailed, modern, and widely adopted protocols for Msc-lysine synthesis are not as prevalent as those for Fmoc- or Boc-lysine, the foundational principles can be derived from the original literature and general knowledge of peptide chemistry.

Synthesis of Nε-Msc-Lysine

Objective: To introduce the Msc protecting group onto the ε-amino group of lysine.

Materials:

-

Nα-Boc-L-lysine

-

Methylsulfonylethyloxycarbonyl chloride (Msc-Cl)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Dioxane and water

-

Ethyl acetate

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve Nα-Boc-L-lysine in a mixture of dioxane and water.

-

Cool the solution in an ice bath and add sodium bicarbonate to maintain a basic pH.

-

Slowly add a solution of Msc-Cl in dioxane to the lysine solution with vigorous stirring.

-

Allow the reaction to proceed at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, perform an aqueous workup by adding water and extracting the product with ethyl acetate.

-

Wash the organic layer with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude Nα-Boc-Nε-Msc-L-lysine.

-

Purify the product by column chromatography on silica gel if necessary.

Deprotection of the Msc Group

Objective: To remove the Msc protecting group from the ε-amino group of lysine.

Materials:

-

Msc-protected peptide or amino acid

-

1.0 N Sodium hydroxide (NaOH) or 1.0 N Sodium methoxide (NaOCH₃) in a suitable solvent (e.g., methanol/water)

Procedure:

-

Dissolve the Msc-protected substrate in a suitable solvent.

-

Add the 1.0 N basic solution to the reaction mixture.

-

The deprotection is typically very rapid, often complete within seconds to a few minutes at room temperature.[1]

-

Monitor the reaction by TLC or HPLC to confirm the removal of the Msc group.

-

Neutralize the reaction mixture with a suitable acid (e.g., acetic acid) and proceed with the desired workup or subsequent synthetic steps.

Orthogonal Protection Strategies in Peptide Synthesis

The key advantage of the Msc group lies in its orthogonality to acid-labile protecting groups. This allows for selective deprotection and modification of different parts of a peptide. The following diagram illustrates a logical relationship in an orthogonal protection strategy involving Msc, Boc, and Fmoc groups.

Caption: Orthogonal deprotection strategy for a peptide with Fmoc, Msc, and Boc groups.

Quantitative Data and Comparative Analysis

While extensive quantitative data directly comparing Msc with other protecting groups in modern literature is scarce, the foundational work by Tesser and Balvert-Geers provides a crucial data point: the deprotection of an Msc-protected tetrapeptide was accomplished within 5 seconds using a 1.0 N solution of base.[1] This rapid cleavage is a significant advantage in terms of reaction time.

| Protecting Group | Cleavage Conditions | Relative Cleavage Rate | Orthogonality |

| Msc | 1.0 N NaOH or NaOCH₃ | Very Fast (seconds)[1] | Orthogonal to acid-labile groups |

| Boc | Strong Acid (e.g., TFA) | Minutes to hours | Orthogonal to base-labile groups |

| Fmoc | Mild Base (e.g., Piperidine) | Minutes | Orthogonal to acid-labile groups |

| Z (Cbz) | Catalytic Hydrogenolysis or Strong Acid | Hours to days | Orthogonal to base-labile groups |

Note: The cleavage rates are approximate and can vary depending on the specific peptide sequence and reaction conditions.

Limitations and Considerations

Despite its advantages, the Msc group has not seen the widespread adoption of Fmoc or Boc. This may be due to several factors:

-

Harsh Deprotection Conditions: The requirement for a strong base for deprotection can be incompatible with base-sensitive functionalities within the peptide or the solid-phase resin.

-

Availability of Reagents: Msc-protected amino acids are not as commercially available as their Fmoc and Boc counterparts, potentially requiring in-house synthesis.

-

Lack of Extensive Modern Data: The limited recent literature on the use of Msc in SPPS means that optimization and troubleshooting may require more effort compared to well-established methods.

Conclusion

The Methylsulfonylethyloxycarbonyl (Msc) protecting group represents a valuable, albeit less common, tool in the arsenal of the peptide chemist. Its exceptional acid stability and rapid base-lability provide a high degree of orthogonality, making it particularly useful in the synthesis of complex peptides where multiple, selective deprotection steps are required. While the harsh deprotection conditions and limited commercial availability may present challenges, a thorough understanding of its properties and reaction mechanisms can enable researchers and drug development professionals to leverage the unique advantages of the Msc group in their lysine synthesis strategies. Further research and development of milder cleavage conditions could lead to a resurgence in the application of this versatile protecting group.

References

An In-depth Technical Guide to Boc Protection in Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development.[1] Its widespread use stems from its ability to be readily introduced onto the amine functionality of amino acids and its facile cleavage under specific acidic conditions, offering a robust and versatile tool for chemists.[2][3] This guide provides a comprehensive overview of the core principles of Boc protection, detailed experimental protocols, and quantitative data to support researchers in their synthetic endeavors.

Core Principles of Boc Protection

The Boc group serves to temporarily mask the nucleophilic and basic nature of the amino group, preventing it from participating in undesired side reactions during subsequent synthetic steps.[3][4] This protection strategy is crucial in multi-step syntheses, such as the sequential coupling of amino acids to form peptides, where precise control over reactivity is paramount.[1][5]

The protecting agent of choice for introducing the Boc group is di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[6][7] The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride.[8]

Key Characteristics of the Boc Group:

-

Acid Labile: The Boc group is readily removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[9][10]

-

Base Stability: It is stable to a wide range of basic and nucleophilic conditions, allowing for orthogonal protection strategies with other protecting groups like Fmoc (9-fluorenylmethoxycarbonyl), which is base-labile.[2][11]

-

Hydrogenolysis Resistance: The Boc group is inert to catalytic hydrogenolysis, a common method for cleaving other protecting groups like the benzyloxycarbonyl (Cbz) group.[12]

Reaction Mechanisms

Boc Protection of an Amino Acid

The protection of an amino acid with Boc anhydride typically proceeds in the presence of a base, such as sodium hydroxide or triethylamine, in a solvent mixture like dioxane/water or THF/water.[][14] The base deprotonates the amino group, increasing its nucleophilicity towards the Boc anhydride. The reaction results in the formation of the N-Boc protected amino acid, carbon dioxide, and tert-butanol.[8]

Boc Deprotection of an Amino Acid

The removal of the Boc group is an acid-catalyzed process.[3] Protonation of the carbonyl oxygen of the carbamate is followed by the formation of a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine and carbon dioxide.[3][15]

Experimental Protocols

General Protocol for Boc Protection of an Amino Acid

This protocol is a general guideline and may require optimization for specific amino acids.

Materials:

-

Amino acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolve the amino acid in a 1:1 mixture of dioxane/water or THF/water.[16]

-

Add 1.1 to 1.5 equivalents of (Boc)₂O to the solution.[2][16]

-

Add a base (e.g., 1.1 equivalents of NaOH or 1.5 equivalents of TEA) to the reaction mixture.[2][14]

-

Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2][16]

-

Once the reaction is complete, remove the organic solvent using a rotary evaporator.

-

Adjust the pH of the aqueous solution to ~2-3 with a suitable acid (e.g., 1M HCl).

-

Extract the product with ethyl acetate (3 times).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected amino acid.

General Protocol for Boc Deprotection of an Amino Acid

This protocol outlines the standard procedure for removing the Boc protecting group.

Materials:

-

N-Boc protected amino acid

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM) or Toluene

-

Rotary evaporator

Procedure:

-

Dissolve the N-Boc protected amino acid in dichloromethane.[9]

-

Add an excess of trifluoroacetic acid (typically 25-50% v/v in DCM) to the solution at room temperature.[2][14]

-

Stir the reaction mixture for 1-3 hours. Monitor the reaction by TLC.[2]

-

Once the deprotection is complete, concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.

-

To ensure complete removal of residual TFA, the resulting oil can be azeotroped with toluene (3 times).[2]

-

The deprotected amino acid salt is typically used in the next step without further purification.

Quantitative Data

The efficiency of Boc protection and deprotection reactions is generally high, with yields often exceeding 90%. The following table summarizes typical reaction conditions and reported yields for the Boc protection of various amines.

| Amine Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| General Amines | (Boc)₂O, TEA | THF | Room Temp | 2-12 | >90 | [17] |

| Cbz-carbamate | (Boc)₂O, Pd/C, H₂ | MeOH | Room Temp | 6 | 90 | [2] |

| Various Amines | (Boc)₂O, Iodine (cat.) | Solvent-free | Room Temp | - | Good | [11] |

| Structurally Diverse Amines | (Boc)₂O | Water:Acetone | Room Temp | Short | Excellent | [12] |

Applications in Drug Development and Research

The Boc protecting group is indispensable in the synthesis of peptides and peptidomimetics, which are crucial classes of therapeutic agents.[][18] Its use in solid-phase peptide synthesis (SPPS) is well-established, where it allows for the stepwise and controlled assembly of amino acid chains.[][19] Beyond peptide synthesis, Boc-protected amino acids serve as versatile building blocks in the synthesis of a wide array of complex organic molecules, including antibiotics, antivirals, and anticancer drugs.[] The ability to selectively protect and deprotect amino functionalities is a critical strategy in the development of novel pharmaceutical compounds.[6]

Orthogonal Protection Strategies

A key advantage of the Boc group is its compatibility with other protecting groups, enabling orthogonal protection strategies.[11] For instance, in peptide synthesis, the α-amino group can be protected with the acid-labile Boc group, while the side-chain functional groups of certain amino acids (e.g., the ε-amino group of lysine) can be protected with base-labile groups like Fmoc.[2] This allows for the selective deprotection of one group without affecting the other, providing precise control over the synthetic route.

References

- 1. genscript.com [genscript.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. chemistrysteps.com [chemistrysteps.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. nbinno.com [nbinno.com]

- 7. Tert-Butyloxycarbonyl Protecting Group [ar.bzchemicals.com]

- 8. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 10. Boc | BroadPharm [broadpharm.com]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Amine Protection / Deprotection [fishersci.co.uk]

- 15. jk-sci.com [jk-sci.com]

- 16. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 17. BOC Protection and Deprotection [bzchemicals.com]

- 18. archivemarketresearch.com [archivemarketresearch.com]

- 19. Synthèse en phase solide — Wikipédia [fr.wikipedia.org]

An In-depth Technical Guide to Protected Amino Acids for Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and practical applications of protected amino acids in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique in peptide research and drug development.

Introduction to Protected Amino Acids in SPPS

Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, revolutionized the chemical synthesis of peptides by anchoring the C-terminal amino acid to an insoluble polymer support and sequentially adding protected amino acid residues.[1] This methodology simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing.[2] The success of SPPS hinges on the use of protecting groups, which temporarily block reactive functional groups to prevent unwanted side reactions and ensure the formation of the desired peptide sequence.[3][4]

An ideal protecting group exhibits the following characteristics:[3][4]

-

Ease of Introduction: It can be readily attached to the amino acid.

-

Stability: It remains intact throughout the various steps of peptide chain elongation.

-

Selective Removal: It can be removed under specific conditions that do not affect other protecting groups or the peptide-resin linkage.

-

No Interference: It does not interfere with the coupling reactions.

-

Minimal Racemization: It helps to suppress the loss of stereochemical integrity at the α-carbon during activation and coupling.

The concept of orthogonality is central to protecting group strategy in SPPS. Orthogonal protecting groups can be selectively removed in any order under distinct chemical conditions.[1][5] This allows for the synthesis of complex peptides and the introduction of modifications at specific sites.

Major Protecting Group Strategies in SPPS

Two primary orthogonal protection strategies dominate modern SPPS: the Boc/Bzl strategy and the Fmoc/tBu strategy.

The Boc/Bzl Strategy

The tert-butyloxycarbonyl (Boc)/benzyl (Bzl) strategy was the first to be widely adopted. In this approach, the α-amino group is temporarily protected with the acid-labile Boc group, which is removed with a moderately strong acid like trifluoroacetic acid (TFA).[6] The side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage of the peptide from the resin.[5] While highly effective, the use of hazardous HF has led to a decline in the routine use of this strategy in favor of the milder Fmoc/tBu approach.

The Fmoc/tBu Strategy

The 9-fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) strategy is the most commonly used method in contemporary SPPS.[5] The α-amino group is protected with the base-labile Fmoc group, which is typically removed with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[5] The side-chain protecting groups are acid-labile, based on the tert-butyl or trityl groups, and are removed concomitantly with the cleavage of the peptide from the resin using a strong acid such as TFA.[5] The orthogonality of the base-labile Fmoc group and the acid-labile side-chain protection offers milder overall conditions and avoids the use of HF.[5]

α-Amino Protecting Groups: Fmoc and Boc

The choice of the temporary α-amino protecting group dictates the overall synthetic strategy.

| Protecting Group | Structure | Cleavage Conditions | Advantages | Disadvantages |

| Fmoc | 9-fluorenylmethyloxycarbonyl | 20% Piperidine in DMF | Mild cleavage conditions; Orthogonal to acid-labile side-chain protection; UV absorbance allows for real-time monitoring of deprotection. | Potential for side reactions like aspartimide formation and piperidide formation. |

| Boc | tert-butyloxycarbonyl | 50% TFA in DCM | Robust and well-established; Less prone to aggregation in some cases. | Requires strong acid for final cleavage (HF); Not truly orthogonal with benzyl-based side-chain protection. |

Side-Chain Protecting Groups

Protecting the reactive side chains of amino acids is crucial to prevent branching and other side reactions. The choice of side-chain protecting group depends on the specific amino acid and the overall protection strategy (Fmoc/tBu or Boc/Bzl).

Side-Chain Protecting Groups for Fmoc-SPPS

The following table summarizes common side-chain protecting groups used in the Fmoc/tBu strategy.

| Amino Acid | Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |

| Arginine | Guanidinium | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | TFA |

| Aspartic Acid | Carboxylic Acid | tert-Butyl | tBu | TFA |

| Cysteine | Thiol | Trityl | Trt | TFA |

| Glutamic Acid | Carboxylic Acid | tert-Butyl | tBu | TFA |

| Histidine | Imidazole | Trityl | Trt | TFA |

| Lysine | Amine | tert-Butyloxycarbonyl | Boc | TFA |

| Serine | Hydroxyl | tert-Butyl | tBu | TFA |

| Threonine | Hydroxyl | tert-Butyl | tBu | TFA |

| Tryptophan | Indole | tert-Butyloxycarbonyl | Boc | TFA |

| Tyrosine | Phenol | tert-Butyl | tBu | TFA |

Side-Chain Protecting Groups for Boc-SPPS

The following table summarizes common side-chain protecting groups used in the Boc/Bzl strategy.

| Amino Acid | Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |

| Arginine | Guanidinium | Tosyl | Tos | HF |

| Aspartic Acid | Carboxylic Acid | Benzyl | Bzl | HF |

| Cysteine | Thiol | 4-Methylbenzyl | Meb | HF |

| Glutamic Acid | Carboxylic Acid | Benzyl | Bzl | HF |

| Histidine | Imidazole | Dinitrophenyl | DNP | Thiophenol |

| Lysine | Amine | 2-Chlorobenzyloxycarbonyl | 2-Cl-Z | HF |

| Serine | Hydroxyl | Benzyl | Bzl | HF |

| Threonine | Hydroxyl | Benzyl | Bzl | HF |

| Tryptophan | Indole | Formyl | For | Piperidine |

| Tyrosine | Phenol | 2-Bromobenzyloxycarbonyl | 2-Br-Z | HF |

The SPPS Cycle: A Step-by-Step Workflow

The synthesis of a peptide on a solid support follows a cyclical process of deprotection, washing, coupling, and washing.

Caption: General workflow of the Solid-Phase Peptide Synthesis (SPPS) cycle.

Experimental Protocols

Protocol for Fmoc Deprotection

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF. A typical procedure involves two treatments: the first for 1-2 minutes and the second for 10-20 minutes.

-

Washing: After deprotection, thoroughly wash the resin with DMF (e.g., 5-7 times) to remove the piperidine and the dibenzofulvene-piperidine adduct.

Protocol for Amino Acid Coupling

-

Amino Acid Activation: In a separate vessel, pre-activate the Fmoc-protected amino acid (typically 3-5 equivalents relative to the resin loading) with a coupling reagent. Common coupling reagents include:

-

Carbodiimides: Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), often used with an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure® to suppress racemization.

-

Onium Salts: HBTU, HATU, or HCTU, which are generally faster and more efficient.

-

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. The reaction is typically carried out for 30-120 minutes at room temperature.

-

Washing: After the coupling reaction, wash the resin extensively with DMF to remove excess reagents and by-products.

Monitoring the SPPS Reactions

Monitoring the completeness of the deprotection and coupling steps is crucial for obtaining a high-purity final product.

The Kaiser test is a colorimetric assay to detect the presence of free primary amines.

-

Sample Preparation: Take a small sample of resin beads (a few beads) and wash them with ethanol.

-

Reagent Addition: Add a few drops of each of the following three solutions:

-

Solution A: 5 g of ninhydrin in 100 mL of ethanol.

-

Solution B: 80 g of phenol in 20 mL of ethanol.

-

Solution C: 2 mL of a 0.001 M aqueous solution of KCN diluted to 100 mL with pyridine.

-

-

Heating: Heat the sample at 100-120°C for 3-5 minutes.

-

Observation:

-

Positive Result (Incomplete Coupling): A deep blue or purple color on the beads and/or in the solution indicates the presence of free primary amines.

-

Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.

-

The cleavage of the Fmoc group releases dibenzofulvene, which forms an adduct with piperidine that strongly absorbs UV light at approximately 301 nm. This property can be used for quantitative monitoring of the deprotection step. By measuring the absorbance of the filtrate after the piperidine treatment, the extent of Fmoc removal can be calculated, providing an indirect measure of the previous coupling efficiency.

Coupling Efficiency and "Difficult Couplings"

The efficiency of the coupling reaction is a critical factor in the overall success of SPPS. While most couplings proceed with high efficiency (>99%), certain amino acid sequences, known as "difficult sequences," can lead to incomplete reactions. This is often due to steric hindrance or the formation of secondary structures (e.g., β-sheets) within the growing peptide chain on the resin, which can mask the reactive N-terminus.

Several factors can influence coupling efficiency:

| Factor | Description |

| Steric Hindrance | Bulky side chains of both the incoming amino acid and the N-terminal residue on the resin can slow down the coupling reaction. β-branched amino acids (Val, Ile, Thr) are particularly known for difficult couplings. |

| Aggregation | The growing peptide chain can aggregate on the resin, making the N-terminus inaccessible for coupling. This is a common issue with hydrophobic sequences. |

| Coupling Reagents | The choice of coupling reagent and additives can significantly impact the reaction rate and efficiency. Onium salt-based reagents are generally more effective for difficult couplings. |

| Reaction Conditions | Temperature, solvent, and reaction time can be optimized to improve coupling efficiency. Microwave-assisted SPPS can accelerate coupling reactions. |

Strategies to Overcome Difficult Couplings:

-

Double Coupling: Repeating the coupling step with fresh reagents.

-

Use of Stronger Coupling Reagents: Switching to more potent activators like HATU or COMU.

-

Elevated Temperature: Performing the coupling at a higher temperature (e.g., with microwave irradiation).

-

Chaotropic Agents: Adding salts like LiCl to disrupt secondary structures.

-

Pseudoprolines: Incorporating dipeptide building blocks that disrupt aggregation.

Cleavage and Final Deprotection

The final step in SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of the side-chain protecting groups. In Fmoc-SPPS, this is typically achieved by treating the peptide-resin with a "cleavage cocktail" consisting of a strong acid (usually TFA) and a mixture of scavengers.

Scavengers are crucial for quenching the reactive cationic species generated from the cleavage of the protecting groups and the resin linker, which can otherwise lead to side reactions with sensitive amino acid residues like tryptophan, methionine, and cysteine.

Common Cleavage Cocktails for Fmoc-SPPS:

| Reagent | Composition | Application |

| Reagent K | TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5) | A robust, general-purpose cocktail for peptides containing multiple sensitive residues. |

| TFA/TIS/H₂O | TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5) | A common and effective cocktail for many peptides, especially those containing Trp(Boc). |

| TFA/EDT/H₂O | TFA / 1,2-Ethanedithiol (EDT) / Water (95:2.5:2.5) | Recommended for peptides containing cysteine to prevent oxidation. |

Logical Relationships and Reaction Mechanisms

Fmoc Deprotection Mechanism

The base-catalyzed β-elimination mechanism for the removal of the Fmoc group.

Caption: Mechanism of Fmoc deprotection by piperidine.

Amino Acid Activation and Coupling

A simplified representation of amino acid activation and subsequent coupling.

Caption: Simplified mechanism of amino acid activation and coupling.

Conclusion

The strategic use of protected amino acids is fundamental to the success of Solid-Phase Peptide Synthesis. A thorough understanding of the principles of protecting group chemistry, including orthogonality and the specific characteristics of different protecting groups, is essential for researchers and scientists in the field of peptide chemistry and drug development. By carefully selecting the appropriate protecting group strategy, optimizing reaction conditions, and effectively monitoring the synthesis, it is possible to produce high-purity peptides for a wide range of research and therapeutic applications.

References

- 1. Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptide libraries: determination of relative reaction rates of protected amino acids in competitive couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]

The Solubility Profile of Calendula officinalis Extract (Einecs 283-783-3) in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Einecs 283-783-3, an extract derived from Calendula officinalis (Marigold). As a complex botanical substance, its solubility is a critical parameter for extraction, formulation, and delivery in pharmaceutical and cosmetic applications. This document compiles available data on its solubility in various organic solvents, outlines general experimental protocols for solubility determination, and presents logical workflows for solubility assessment.

Core Concepts in Solubility of Botanical Extracts

This compound is categorized as a UVCB substance (Substance of Unknown or Variable composition, Complex reaction products, or Biological materials). The solubility of such extracts is not defined by a single value but is rather a function of the intricate mixture of its constituents, which include flavonoids, carotenoids, triterpenoid saponins, and phenolic acids. The choice of solvent is a determining factor in the efficiency of extraction, impacting both the yield and the chemical profile of the final extract.[1] The principle of "like dissolves like" is paramount; the polarity of the solvent dictates which class of compounds will be preferentially dissolved.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for the complete Calendula officinalis extract (this compound) across a wide range of organic solvents is not extensively documented in scientific literature due to its compositional variability. However, extraction yields from various studies provide a strong indication of the extract's solubility in different solvents. The following table summarizes the available qualitative and semi-quantitative data.

| Organic Solvent | Polarity Index | Observed Solubility/Extraction Efficiency | Key Extracted Components | Reference |

| n-Hexane | 0.1 | Lower extraction yields compared to polar solvents. | Primarily non-polar compounds (e.g., some carotenoids, lipids). | [2] |

| Dichloromethane | 3.1 | Used for extraction of oleoresins. | Oleoresins. | [3] |

| Acetone | 5.1 | Has been selected as a suitable solvent for formulation development (e.g., microspheres).[4] | Broad range of compounds including carotenoids. | [2][4] |

| Ethanol | 4.3 | Generally high extraction yields; frequently used for commercial extracts.[2] Soluble in ethanol.[5] | Flavonoids, phenolic compounds, and other polar to mid-polarity constituents. | [2][6] |

| Methanol | 5.1 | High extraction yields, particularly for polar compounds. Considered a highly suitable solvent for extracting phenolics.[7] | Flavonoids and phenolic acids. | [6][7] |

| Isopropanol | 3.9 | Used for extraction of active biological compounds. | Polar compounds. | [6] |

| Butanol | 3.9 | Effective in extracting and scavenging superoxide and hydroxyl radicals. | Polar compounds. | [3] |

| Dipropylene Glycol (DPG) | - | Miscible in water and soluble in some vegetable-based oils. | Wide range of plant properties. | [8] |

Experimental Protocols for Solubility Determination

Given the absence of a standardized, specific protocol for this compound, a general methodology for determining the solubility of a botanical extract is provided below. This protocol is based on the gravimetric method, which is a common and straightforward approach.

Objective: To determine the solubility of a Calendula officinalis extract in a specific organic solvent at a given temperature.

Materials:

-

Calendula officinalis extract (dried)

-

Selected organic solvent (e.g., ethanol, acetone)

-

Analytical balance

-

Vials with screw caps

-

Magnetic stirrer and stir bars or a shaker bath

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or watch glasses

-

Drying oven or vacuum desiccator

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of the dried Calendula officinalis extract to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid material at the end of the experiment is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker bath or on a magnetic stirrer in a controlled environment for a period of 24-48 hours to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the solution to stand undisturbed for a sufficient time for the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish to remove any suspended particles.

-

-

Gravimetric Analysis:

-

Record the exact volume of the filtered saturated solution.

-

Place the evaporation dish in a drying oven at a temperature that will evaporate the solvent without degrading the extract. Alternatively, a vacuum desiccator can be used.

-

Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the evaporation dish containing the dried residue.

-

-

Calculation of Solubility:

-

Subtract the initial weight of the empty evaporation dish from the final weight to determine the mass of the dissolved extract.

-

Calculate the solubility using the following formula: Solubility (mg/mL) = Mass of dried residue (mg) / Volume of filtered solution (mL)

-

Visualization of Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate key workflows in the assessment of the solubility of Calendula officinalis extract.

Caption: A generalized workflow for the experimental determination of solubility.

Caption: Decision pathway for selecting an appropriate solvent based on formulation type.

References

- 1. researchgate.net [researchgate.net]

- 2. bacs.com.tr [bacs.com.tr]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Preparation of Botanical Samples for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Biologically Active Compounds from Calendula officinalis Flowers using Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ifrj.upm.edu.my [ifrj.upm.edu.my]

- 8. naturallythinking.com [naturallythinking.com]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis using Boc-Lys(Msc)-OH DCHA

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Nα-Boc-Nε-(2-methylsulfonylethoxycarbonyl)-L-lysine dicyclohexylammonium salt (Boc-Lys(Msc)-OH DCHA) in solid-phase peptide synthesis (SPPS). The use of the Msc protecting group for the lysine side chain in conjunction with the Boc protecting group for the α-amino group offers an orthogonal protection strategy, enabling the selective deprotection and modification of the lysine side chain on the solid support.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, facilitating the efficient construction of complex peptide sequences. The choice of protecting groups is paramount to the success of SPPS. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a well-established method that relies on graded acid lability for the removal of the temporary Nα-Boc group and the more permanent side-chain protecting groups.

The introduction of the 2-(methylsulfonyl)ethoxycarbonyl (Msc) group as a side-chain protection for lysine offers a significant advantage by providing an orthogonal protection scheme within the Boc strategy. The Msc group is stable to the acidic conditions used for Nα-Boc removal (e.g., trifluoroacetic acid, TFA) but is readily cleaved under mild basic conditions. This orthogonality allows for the selective deprotection of the lysine side chain while the peptide remains anchored to the resin and other side-chain protecting groups are intact. This enables site-specific modifications of the lysine residue, such as branching, cyclization, or the attachment of labels and reporter groups.

Key Features of the Msc Protecting Group

-

Base Lability: The Msc group is cleaved by β-elimination under basic conditions.

-

Acid Stability: It exhibits high stability towards acids, including the neat TFA used for Boc deprotection.

-

Orthogonality: Its removal condition is orthogonal to the acid-labile Boc group and other common acid-labile side-chain protecting groups used in Boc-SPPS.

Experimental Protocols

This section details the materials and methods for the incorporation of Boc-Lys(Msc)-OH DCHA into a peptide sequence during Boc-SPPS, followed by the selective on-resin deprotection of the Msc group.

Materials

-

Boc-Lys(Msc)-OH DCHA

-

Resin suitable for Boc-SPPS (e.g., Merrifield resin, PAM resin)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or other coupling additives

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIEA)

-

Piperidine (for Fmoc removal if used in a hybrid strategy)

-

Scavengers (e.g., anisole, thioanisole, ethanedithiol)

-

Reagents for Msc deprotection (e.g., 1 M NaOH in ethanol/water, or 5% piperidine in DMF)

-

Reagents for peptide cleavage (e.g., HF, TFMSA)

-

Solvents for washing (DCM, DMF, Methanol)

General Boc-SPPS Cycle

The following is a generalized protocol for one cycle of amino acid addition in Boc-SPPS.

-

Resin Swelling: Swell the resin in DCM for 30-60 minutes.

-

Boc Deprotection: Treat the resin with 50% TFA in DCM for 1-2 minutes, followed by a second treatment for 20-30 minutes to remove the Nα-Boc group.

-

Washing: Wash the resin thoroughly with DCM (3x), followed by DMF (3x).

-

Neutralization: Neutralize the resin with 10% DIEA in DCM (2x for 2 minutes each).

-

Washing: Wash the resin with DCM (3x) and DMF (3x).

-

Coupling: Couple the next Boc-protected amino acid (including Boc-Lys(Msc)-OH DCHA) using a suitable coupling reagent like DIC/HOBt in DMF. The reaction time is typically 1-2 hours.

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Monitoring: Perform a ninhydrin test to confirm the completion of the coupling reaction.

On-Resin Deprotection of the Msc Group

Once the peptide sequence is assembled, the Msc group can be selectively removed from the lysine side chain.

-

Washing: Wash the peptide-resin with DCM (3x) and DMF (3x).

-

Msc Deprotection: Treat the resin with a solution of 5-10% piperidine in DMF for 1-2 hours at room temperature. Alternatively, a solution of 1 M NaOH in an ethanol/water mixture can be used for rapid deprotection (seconds to minutes), though careful optimization is required to avoid side reactions.

-

Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x) to remove the deprotection reagents and byproducts.

-

Neutralization (if necessary): If a basic deprotection reagent was used, neutralize the resin with a mild acid solution (e.g., 1% acetic acid in DMF) followed by extensive washing.

Following the removal of the Msc group, the now free ε-amino group of the lysine residue is available for further modification on the solid support.

Final Cleavage and Deprotection

After all synthesis and on-resin modifications are complete, the peptide is cleaved from the resin, and the remaining side-chain protecting groups are removed.

-

Drying: Dry the peptide-resin under vacuum.

-

Cleavage: Treat the resin with a strong acid such as liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) in the presence of appropriate scavengers (e.g., anisole, cresol) at 0°C for 1-2 hours.

-

Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

While specific quantitative data for Boc-Lys(Msc)-OH DCHA is not extensively available in the literature, the following tables provide a general overview of expected outcomes based on standard Boc-SPPS protocols. Researchers should optimize conditions for their specific peptide sequences.

Table 1: General Parameters for Boc-SPPS

| Parameter | Typical Value/Condition |

| Resin Loading | 0.3 - 1.0 mmol/g |

| Amino Acid Excess | 2 - 4 equivalents |

| Coupling Reagent Excess | 2 - 4 equivalents |

| Coupling Time | 1 - 2 hours |

| Boc Deprotection Time | 20 - 30 minutes |

| Msc Deprotection Time | 1 - 2 hours (with piperidine) |

Table 2: Expected Purity and Yield

| Step | Expected Outcome | Notes |

| Per-cycle Coupling Efficiency | > 99% | Monitored by Ninhydrin test |

| On-resin Msc Deprotection | > 95% | Requires optimization for specific sequences |

| Final Crude Peptide Purity | 70 - 90% | Dependent on peptide length and sequence |

| Overall Yield | 10 - 50% | Highly dependent on peptide length and handling |

Visualizations

Boc-SPPS Workflow with Orthogonal Msc Deprotection

Caption: Workflow for Boc-SPPS incorporating Boc-Lys(Msc)-OH for orthogonal side-chain modification.

Chemical Deprotection Pathways

Caption: Orthogonal deprotection of Nα-Boc (acid-labile) and Nε-Msc (base-labile) groups.

Application Notes and Protocols for Coupling Boc-Lys(Msc)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In Solid-Phase Peptide Synthesis (SPPS), the strategic use of protecting groups is paramount for the successful assembly of complex peptide sequences. The Boc (tert-butyloxycarbonyl) strategy remains a robust and widely used method. For the synthesis of peptides requiring selective modification of lysine side chains, orthogonal protecting group strategies are essential. The methylsulfonylethyloxycarbonyl (Msc) group offers a valuable tool for the protection of the ε-amino group of lysine. Its key feature is its lability to bases while remaining stable to the acidic conditions used for the removal of the Nα-Boc group. This orthogonality allows for the selective deprotection and subsequent modification of the lysine side chain while the peptide is still attached to the solid support.

This document provides detailed application notes and protocols for the efficient coupling of Boc-Lys(Msc)-OH in SPPS. It covers recommended coupling methodologies, quantitative data representation, and experimental protocols to guide researchers in incorporating this versatile building block into their synthetic workflows.

Orthogonal Deprotection Strategy

The use of Boc-Lys(Msc)-OH in SPPS relies on an orthogonal protection scheme where the Nα-Boc group is removed by acid (e.g., trifluoroacetic acid - TFA), and the ε-Msc group is removed by a base (e.g., a tertiary amine). This allows for selective manipulation of the lysine side chain.

Recommended Coupling Protocols for Boc-Lys(Msc)-OH

Several standard coupling reagents used in Boc-SPPS can be effectively employed for the incorporation of Boc-Lys(Msc)-OH. The choice of coupling reagent can impact the efficiency and potential for side reactions. Below are detailed protocols for three commonly used methods.

Data Summary of Coupling Methods

| Coupling Method | Coupling Reagent | Activator/Additive | Base | Typical Coupling Time | Monitoring |

| Carbodiimide | DIC | HOBt | - | 2 - 4 hours | Kaiser Test |

| Uronium/Aminium | HBTU | HOBt (optional) | DIEA | 30 - 60 minutes | Kaiser Test |

| Phosphonium | HATU | HOAt (optional) | DIEA/Collidine | 20 - 45 minutes | Kaiser Test |

Note: The equivalents of reagents are calculated based on the initial loading of the resin.

Experimental Protocols

Protocol 1: DIC/HOBt Coupling

This is a classical and cost-effective coupling method. The addition of 1-hydroxybenzotriazole (HOBt) is crucial to suppress racemization.

Materials:

-

Boc-Lys(Msc)-OH (3 equivalents)

-

N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

-

1-Hydroxybenzotriazole (HOBt) (3 equivalents)

-

Resin-bound peptide with a free N-terminal amine (1 equivalent)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Amino Acid Activation: In a separate vessel, dissolve Boc-Lys(Msc)-OH and HOBt in a minimal amount of DMF.

-

Coupling Reaction: Add the activated amino acid solution to the resin. Then, add DIC to the reaction vessel.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature with gentle agitation for 2-4 hours. Monitor the completion of the coupling using the Kaiser test.[1] A negative Kaiser test (yellow beads) indicates a complete reaction.

-

Washing: After a successful coupling, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove any unreacted reagents and by-products.

Protocol 2: HBTU Coupling

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is a highly efficient coupling reagent that often leads to faster reaction times and higher coupling yields.

Materials:

-

Boc-Lys(Msc)-OH (3 equivalents)

-

HBTU (3 equivalents)

-

N,N-Diisopropylethylamine (DIEA) (6 equivalents)

-

Resin-bound peptide with a free N-terminal amine (1 equivalent)

-

DMF

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Pre-activation: In a separate vessel, dissolve Boc-Lys(Msc)-OH and HBTU in DMF. Add DIEA and allow the mixture to pre-activate for 2-5 minutes.

-

Coupling Reaction: Add the pre-activated amino acid solution to the resin.

-

Reaction Monitoring: Agitate the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress with the Kaiser test.

-

Washing: Upon completion, wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x).

Protocol 3: HATU Coupling

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is another highly effective coupling reagent, known for its ability to couple sterically hindered amino acids and reduce racemization.

Materials:

-

Boc-Lys(Msc)-OH (3 equivalents)

-

HATU (3 equivalents)

-

DIEA or Collidine (6 equivalents)

-

Resin-bound peptide with a free N-terminal amine (1 equivalent)

-

DMF

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Pre-activation: In a separate vessel, dissolve Boc-Lys(Msc)-OH and HATU in DMF. Add DIEA or collidine and allow the mixture to pre-activate for 1-2 minutes.

-

Coupling Reaction: Transfer the activated amino acid solution to the resin-containing vessel.

-

Reaction Monitoring: Let the reaction proceed for 20-45 minutes at room temperature with agitation. Check for completion using the Kaiser test.

-

Washing: After a negative Kaiser test, thoroughly wash the resin with DMF (3x), DCM (3x), and DMF (3x).

On-Resin Deprotection of the Msc Group

The selective removal of the Msc group from the lysine side chain can be achieved on the solid support using a mild base.